![molecular formula C11H21NO3 B12510825 tert-butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B12510825.png)
tert-butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . It is a solid at room temperature and is often used in various chemical and pharmaceutical applications due to its unique structure and properties.
Vorbereitungsmethoden
The synthesis of tert-butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate in the presence of a base . The reaction conditions often include room temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
tert-butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in biological activity .
Vergleich Mit ähnlichen Verbindungen
tert-butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate can be compared with similar compounds such as:
- tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific hydroxyl and tert-butyl groups, which confer distinct properties and reactivity.
Eigenschaften
Molekularformel |
C11H21NO3 |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
tert-butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9?/m0/s1 |
InChI-Schlüssel |
JNNOAQQODYAQBD-IENPIDJESA-N |
Isomerische SMILES |
C[C@@H](C1CCCN1C(=O)OC(C)(C)C)O |
Kanonische SMILES |
CC(C1CCCN1C(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-bis{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12510746.png)
![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B12510753.png)

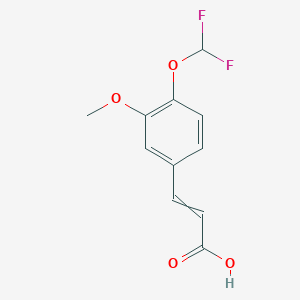
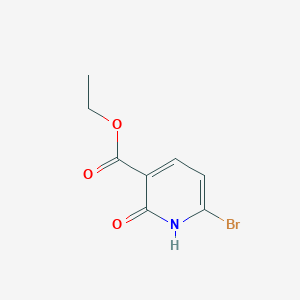
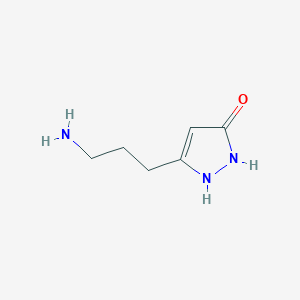
![1-(2-{2-[2-(2-{2-[(4-{1-acetyl-4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydro-2H-quinolin-6-yl}phenyl)formamido]ethoxy}ethoxy)ethoxy]acetamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12510797.png)

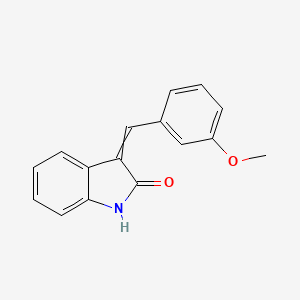
![1-(5-bromopyrimidin-2-yl)-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine hydrochloride](/img/structure/B12510812.png)
![methyl (2E)-3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B12510813.png)

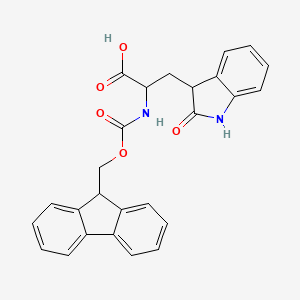
![3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B12510822.png)
